2-[4-(Butylsulfamoyl)phenoxy]acetic acid
Overview
Description
2-[4-(Butylsulfamoyl)phenoxy]acetic acid is an organic compound that features a phenoxyacetic acid core with a butylamino sulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Butylsulfamoyl)phenoxy]acetic acid typically involves the following steps:
Formation of the Phenoxyacetic Acid Core: This can be achieved through the reaction of phenol with chloroacetic acid under basic conditions.
Introduction of the Butylamino Group: The phenoxyacetic acid is then reacted with butylamine in the presence of a suitable catalyst to introduce the butylamino group.
Sulfonylation: Finally, the compound undergoes sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group to the butylamino moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Butylsulfamoyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Nitro or halogenated derivatives of the phenoxyacetic acid core.
Scientific Research Applications
2-[4-(Butylsulfamoyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Butylsulfamoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymatic activity. The phenoxyacetic acid core may also interact with cellular receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: Lacks the butylamino sulfonyl group, making it less versatile in certain applications.
Sulfonylphenoxyacetic Acid: Contains a sulfonyl group but lacks the butylamino moiety, affecting its reactivity and biological activity.
Butylaminophenoxyacetic Acid: Contains the butylamino group but lacks the sulfonyl group, altering its chemical properties.
Uniqueness
2-[4-(Butylsulfamoyl)phenoxy]acetic acid is unique due to the presence of both the butylamino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(butylsulfamoyl)phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-2-3-8-13-19(16,17)11-6-4-10(5-7-11)18-9-12(14)15/h4-7,13H,2-3,8-9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHJDRPWWZVKDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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